methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound is a complex heterocyclic molecule featuring a quinazoline-dione core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) substituted with a methyl ester group at position 5. The structure is further modified by a hexyl chain terminating in a piperazine ring, which is itself substituted with a 2H-1,3-benzodioxol-5-ylmethyl group.
Key structural features:
- Quinazoline-dione core: Imparts rigidity and hydrogen-bonding capacity, often associated with enzyme inhibition (e.g., kinase or protease targets).
- Piperazine-hexyl linker: Enhances solubility and provides conformational flexibility for target binding.
- Benzodioxole group: May confer metabolic stability and influence pharmacokinetics .
Properties
IUPAC Name |
methyl 3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O7/c1-37-27(35)20-7-8-21-22(16-20)29-28(36)32(26(21)34)10-4-2-3-5-25(33)31-13-11-30(12-14-31)17-19-6-9-23-24(15-19)39-18-38-23/h6-9,15-16H,2-5,10-14,17-18H2,1H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFZOIOILCAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds containing the methylenedioxyphenyl group are known to be bioactive. They are found in pesticides and pharmaceuticals, suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s worth noting that similar compounds, such as eutylone, bind to the dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine. This suggests that this compound might have a similar interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to have inhibitory and regulatory effects on cytochrome p450-dependent drug oxidation. This suggests that this compound might also interact with the cytochrome P450 system, affecting various biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it might have good bioavailability due to the presence of the methylenedioxy group. This group is known to enhance the lipophilicity of compounds, which can improve their absorption and distribution in the body.
Result of Action
Based on the potential interactions with the dopamine, serotonin, and norepinephrine transporters mentioned earlier, it can be hypothesized that this compound might have effects on mood regulation, cognition, and other neurological functions.
Biological Activity
Methyl 3-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. The structure incorporates a benzodioxole moiety, which has been associated with various biological activities including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₃₁H₃₃N₅O₇ |
| Molecular Weight | 579.63 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance:
- In a study evaluating various benzodioxole derivatives, it was found that certain compounds showed cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The effectiveness was often linked to the presence of specific functional groups that enhance interaction with biological targets .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- A study focused on COX enzyme inhibition demonstrated that benzodioxole derivatives could effectively inhibit COX1 and COX2 enzymes. The synthesized compounds exhibited IC50 values ranging from 0.725 µM to 27.06 µM against COX1, indicating promising anti-inflammatory activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with specific receptors to modulate signaling pathways related to cancer cell proliferation and apoptosis.
Study on Benzodioxole Derivatives
In a recent investigation into benzodioxole-containing compounds:
- Researchers synthesized a series of derivatives and tested their biological activity against COX enzymes and various cancer cell lines. The results indicated that modifications in the side chains significantly influenced both enzyme inhibition and cytotoxicity .
Comparative Analysis with Other Compounds
A comparative study highlighted that the synthesized benzodioxole compounds had better selectivity for COX2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen . This suggests a potential for developing new anti-inflammatory medications with fewer side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Diversity: The target compound’s quinazoline-dione core distinguishes it from quinoline-carboxylic acids () and benzoxazoles (), which are more commonly associated with antimicrobial activity. Piperazine-linked esters (e.g., ) share conformational flexibility but differ in electronic properties due to the benzodioxole group .
Functional Group Impact :
- Benzodioxole vs. Benzyloxycarbonyl (): The benzodioxole’s methylenedioxy group may enhance metabolic stability compared to the labile benzyloxycarbonyl .
- Fluoro Substitution : Present in and , fluorine improves membrane permeability and target binding but is absent in the target compound, suggesting divergent bioavailability .
Biological Activity Trends: Compounds with piperazine-carboxylate or ester termini (e.g., ) often exhibit kinase or protease inhibitory activity due to their ability to chelate metal ions or mimic ATP-binding motifs . The target compound’s quinazoline-dione core is structurally analogous to known poly(ADP-ribose) polymerase (PARP) inhibitors, though its benzodioxole substitution may redirect selectivity .
Synthetic Strategies: The hexyl-piperazine linker in the target compound likely follows amide coupling or Mitsunobu reactions, similar to ’s piperazine-functionalized quinolines . Benzodioxole incorporation may involve nucleophilic substitution or reductive amination, as seen in benzimidazole-triazole hybrids () .
Research Findings and Implications
- Divergence from Fluoroquinolones: Unlike ’s fluoroquinolone analogs, the absence of a fluoro group and the quinazoline core may reduce antibacterial activity but enhance selectivity for human enzymes .
- Computational Predictions : Fingerprint-based cheminformatic models () could prioritize this compound for high-throughput screening against cancer or inflammation-related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
